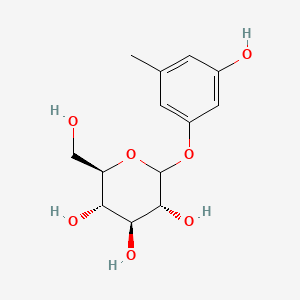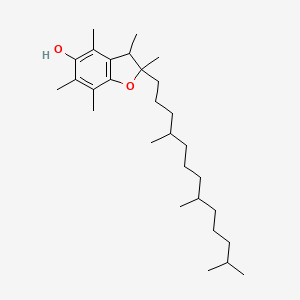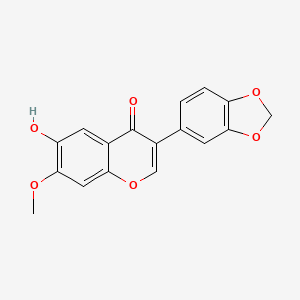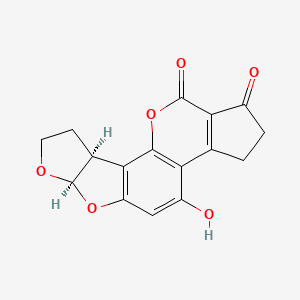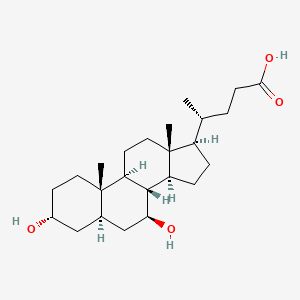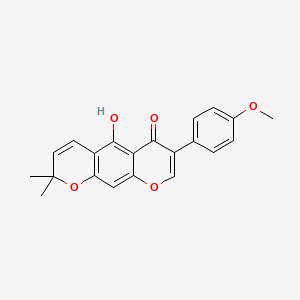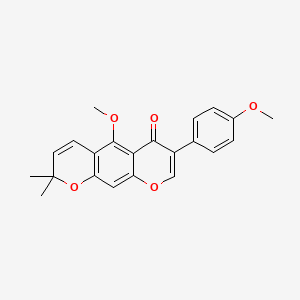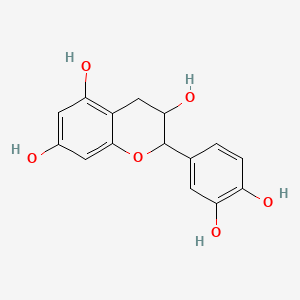
2-(3,4-Dihidroxi fenil) cromano-3,5,7-triol
Descripción general
Descripción
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol is a flavan-3-ol, a type of secondary metabolite providing antioxidant roles in plants. It belongs to the subgroup of polyphenols called flavonoids. 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol is found in various plants, including tea leaves, cocoa, and certain fruits. It is known for its health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties .
Aplicaciones Científicas De Investigación
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol has a wide range of scientific research applications across various fields:
Chemistry: 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol is used as a model compound in studies of polyphenol chemistry and antioxidant mechanisms.
Biology: 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol is studied for its role in cellular responses to oxidative stress and its potential to modulate signaling pathways involved in inflammation and apoptosis .
Medicine: 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol has been investigated for its potential therapeutic effects, including anti-cancer, anti-diabetic, and cardiovascular protective effects. It is also studied for its role in neuroprotection and its potential to prevent neurodegenerative diseases .
Industry: 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol is used in the food and beverage industry as a natural antioxidant. It is also utilized in cosmetics for its skin-protective properties and in pharmaceuticals for its health benefits .
Mecanismo De Acción
Target of Action
The primary targets of 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol, also known as L-Epicatechin or Catechin, are the main protease (M pro; also known as 3 chymotrypsin like protease or 3CL pro) and Phosphodiesterase (PDE) . These targets are responsible for the cleavage of viral peptides into functional units for virus replication and packaging within the host cells , and the degradation of 3′,5′-cyclic adenosine monophosphate (cAMP) and/or 3′,5′-cyclic guanosine monophosphate (cGMP), respectively .
Mode of Action
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol interacts with its targets by inhibiting their activities. It has shown potential to inhibit multiple targets of SARS CoV-2 . It also interferes with cGMP hydrolysis and induces smooth-muscle relaxation in specific tissues .
Biochemical Pathways
The compound affects the biochemical pathways related to virus replication and packaging within the host cells, and the degradation of cAMP and/or cGMP . The inhibition of these pathways leads to the prevention of virus replication and the promotion of several downstream effects .
Result of Action
The molecular and cellular effects of 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol’s action include the prevention of virus replication and packaging within the host cells, and the induction of smooth-muscle relaxation in specific tissues .
Análisis Bioquímico
Biochemical Properties
Catechin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to scavenge reactive oxygen species (ROS) and chelate metal ions, thereby protecting cells from oxidative stress . Catechin interacts with enzymes such as matrix metalloproteinases, inhibiting their activity and thus preventing the degradation of the extracellular matrix . Additionally, catechin can induce the activity of antioxidant enzymes like superoxide dismutase and catalase, enhancing the cell’s defense mechanisms against oxidative damage .
Cellular Effects
Catechin exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, catechin can activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements and enhancing the cell’s ability to combat oxidative stress . It also inhibits the NF-κB pathway, reducing inflammation and promoting cell survival . Furthermore, catechin has been found to modulate mitochondrial function, improving energy metabolism and reducing apoptosis in cells .
Molecular Mechanism
At the molecular level, catechin exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes such as lipoxygenase and cyclooxygenase, reducing the production of pro-inflammatory mediators . Catechin also interacts with transcription factors like Nrf2 and NF-κB, modulating gene expression related to oxidative stress and inflammation . Additionally, catechin can induce epigenetic changes, such as DNA methylation and histone modification, further influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of catechin can vary over time. Catechin is relatively stable under normal conditions but can degrade when exposed to light, heat, or alkaline environments . Long-term studies have shown that catechin can maintain its antioxidant properties and continue to protect cells from oxidative damage over extended periods . Its efficacy may decrease over time due to degradation and reduced bioavailability .
Dosage Effects in Animal Models
The effects of catechin in animal models vary with different dosages. At low to moderate doses, catechin has been shown to provide protective effects against various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders . At high doses, catechin can exhibit toxic effects, such as liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize the benefits while minimizing adverse effects .
Metabolic Pathways
Catechin is involved in several metabolic pathways. It is metabolized to protocatechuic acid and phloroglucinol carboxylic acid, which are further degraded to simpler compounds . Catechin also influences metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Catechin is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or facilitated transport . Once inside the cell, catechin is metabolized and conjugated to glucuronide, sulfate, and methylated forms, which are then distributed to different tissues . Catechin can also bind to plasma proteins, affecting its bioavailability and distribution .
Subcellular Localization
The subcellular localization of catechin can influence its activity and function. Catechin has been found to accumulate in the cytoplasm, mitochondria, and nucleus of cells . In the mitochondria, catechin can enhance mitochondrial function and reduce oxidative stress . In the nucleus, catechin can modulate gene expression by interacting with transcription factors and influencing epigenetic modifications . The localization of catechin is influenced by various factors, including its chemical structure and the presence of targeting signals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol can be synthesized through several methods, including the reduction of flavanone and the cyclization of chalcone. One common synthetic route involves the reduction of 2-hydroxychalcone using sodium borohydride in the presence of a catalyst to yield catechin .
Industrial Production Methods: Industrial production of catechin typically involves extraction from natural sources, such as tea leaves. The extraction process includes steps like solvent extraction, purification, and crystallization. For instance, catechins can be extracted from green tea using water at 80°C for 40 minutes, followed by separation with water/chloroform to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol can be oxidized to form quinones and other oxidation products.
Reduction: 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol can be reduced using reducing agents like sodium borohydride.
Substitution: 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like acetic anhydride.
Major Products:
Oxidation Products: Theaflavins and epigallocatechin dimer quinones are major products formed during the oxidation of catechin.
Reduction Products: Reduced catechin derivatives.
Substitution Products: Acetylated catechin derivatives.
Comparación Con Compuestos Similares
Epicatechin: Similar in structure to catechin but differs in the configuration of the hydroxyl groups.
Epigallocatechin: Contains an additional hydroxyl group compared to catechin.
Epicatechin Gallate: A gallate ester of epicatechin, known for its strong antioxidant properties.
Uniqueness: 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol is unique due to its specific configuration and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Its ability to modulate various biological pathways and its wide range of health benefits make it a compound of significant interest in scientific research .
Propiedades
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTAWBLQPZVEMU-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022322, DTXSID001349029 | |
| Record name | Cianidanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Catechine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001349029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Catechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7295-85-4, 154-23-4, 100786-01-4 | |
| Record name | (±)-Catechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7295-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Catechin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cianidanol [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catechine dl-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Natural Brown 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100786014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cianidanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14086 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cianidanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+)-catechin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cianidanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Catechine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001349029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cianidanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIANIDANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R1V1STN48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CIANIDANOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J4Y243W61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Catechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 °C | |
| Record name | Catechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


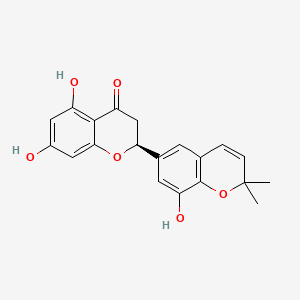
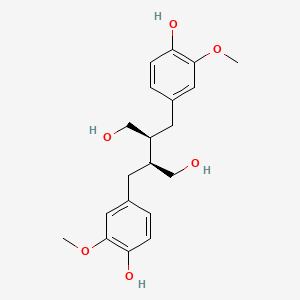
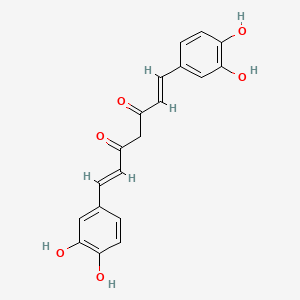
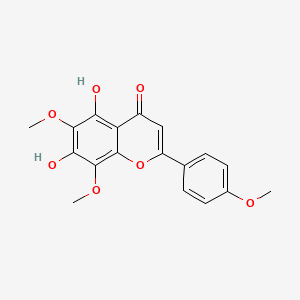
![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)
